molecular formula C13H17N3O4 B099126 Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate CAS No. 16154-60-2

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B099126
CAS No.: 16154-60-2
M. Wt: 279.29 g/mol
InChI Key: DRMNLUNMWNYMQU-UHFFFAOYSA-N
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Description

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H17N3O4. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The compound is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of 4-nitrophenylpiperazine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. The final product is typically isolated and purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe to study the interactions of piperazine derivatives with biological targets.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(2-nitrophenyl)piperazine-1-carboxylate: Similar structure but with the nitrophenyl group in a different position.

    Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate: Similar structure but with a chloro group instead of a nitro group.

These compounds share similar chemical properties but may have different reactivity and applications due to the differences in their functional groups.

Properties

IUPAC Name

ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-2-20-13(17)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMNLUNMWNYMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387897
Record name Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16154-60-2
Record name Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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